4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide
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Overview
Description
4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a phenylpiperazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with a suitable reagent to introduce the desired functional groups.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated intermediate with a benzenesulfonamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(4-methylpiperazino)phenyl]benzenesulfonamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Comparison
Compared to similar compounds, 4-fluoro-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}benzenesulfonamide stands out due to its unique combination of functional groups. The presence of the fluorine atom enhances its chemical stability and bioavailability. Additionally, the phenylpiperazine moiety provides specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C24H24FN3O3S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C24H24FN3O3S/c25-21-10-12-23(13-11-21)32(30,31)26-18-19-6-8-20(9-7-19)24(29)28-16-14-27(15-17-28)22-4-2-1-3-5-22/h1-13,26H,14-18H2 |
InChI Key |
JHJDSIWSWSTMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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